6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole
Description
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole is a polycyclic heteroaromatic compound featuring a fused pyrido-indole scaffold with two methyl substituents at positions 2 and 4. This structure combines a partially saturated six-membered ring (tetrahydro-pyrido) fused to an indole system. Such compounds are of interest in medicinal chemistry due to their structural resemblance to β-carbolines and other bioactive heterocycles .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,4-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
ZLWQHIQNOCASNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(N2)CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis and Cyclization
A classical approach to synthesize pyridoindoles involves the Fischer indole synthesis , which starts from arylhydrazines and ketones or aldehydes:
- Arylhydrazines react with suitably substituted piperidones (e.g., Boc-protected 4-piperidone) to form hydrazones.
- Acid-catalyzed rearrangement of the hydrazone leads to a-sigmatropic rearrangement.
- Subsequent cyclization and elimination steps yield the tetrahydro-γ-carboline framework, which is the core of tetrahydro-pyridoindoles.
This method is versatile and allows for the introduction of methyl groups at specific positions by selecting appropriately substituted starting materials.
Palladium-Catalyzed Cross-Coupling and Cyclization
Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble the fused ring system:
- Starting from 3-halo-indole-2-carbaldehydes or 2-halo-3-carbonylindoles, coupling with amides or heteroaryl carboxylic acids under Pd catalysis forms key intermediates.
- Typical catalysts include Pd2(dba)3 with BINAP ligand, bases such as Cs2CO3, K3PO4, or t-BuOK, and solvents like toluene or tert-butanol.
- The reaction is conducted under heating (~110 °C) in sealed tubes for several hours (e.g., 8 h).
- After coupling, reduction or hydrogenation steps (e.g., Pd/C catalytic hydrogenation) convert the intermediates into the tetrahydro-pyridoindole derivatives.
This method allows for high regioselectivity and functional group tolerance, enabling the synthesis of 2,4-dimethyl-substituted derivatives.
Hydrazone Formation and Cyclization (Patent Method)
According to a patent (EP0238411A1), a method for preparing hexahydro-pyridoindoles involves:
- Reaction of 1,2-dihydro-4-hydrazino-5-methyl-2-oxo pyridine with cyclohexanone derivatives to form hydrazones.
- Cyclization of the hydrazone via a Fisher reaction to yield hexahydro-1,2,6,7,8,9-methyl-4-oxo-1,5-H-pyridoindoles.
- Subsequent dehydrogenation using palladium on carbon (Pd/C) to obtain the desired pyridoindole derivatives.
- Recrystallization from acetic acid and washing with acetone and ether purifies the product.
This method is adaptable for introducing methyl groups at positions 2 and 4 by using methyl-substituted starting materials.
Reaction Conditions and Optimization
| Step | Reagents / Catalysts | Conditions | Notes |
|---|---|---|---|
| Hydrazone formation | Arylhydrazine + substituted ketone | Acid catalysis, reflux | Forms hydrazone intermediate |
| Fischer indole cyclization | Acid catalyst | Heating (e.g., 70 °C) | Rearrangement and cyclization |
| Pd-catalyzed coupling | Pd2(dba)3, BINAP, base (Cs2CO3) | 110 °C, 8 h, sealed tube | Cross-coupling of haloindole derivatives |
| Hydrogenation/dehydrogenation | Pd/C | Reflux in diphenyl ether or H2 atmosphere | Converts hexahydro to tetrahydro or fully aromatic forms |
| Purification | Column chromatography, recrystallization | Silica gel, solvents (hexanes/ethyl acetate), acetic acid | Yields pure product |
Representative Synthesis Example
Synthesis of this compound
Preparation of Hydrazone Intermediate:
- React 1,2-dihydro-4-hydrazino-5-methyl-2-oxo pyridine with 2,4-dimethylcyclohexanone under acidic conditions to form the hydrazone.
Cyclization via Fischer Indole Synthesis:
- Heat the hydrazone in acidic medium to induce cyclization and form the hexahydro-pyridoindole skeleton.
Partial Reduction or Dehydrogenation:
- Treat the hexahydro intermediate with Pd/C under hydrogen atmosphere or reflux in diphenyl ether to achieve the tetrahydro derivative.
Summary Table of Preparation Methods
Research Findings and Notes
- The Pd-catalyzed methods allow for fine-tuning of substituents, including methyl groups at the 2 and 4 positions, by selecting appropriate amides or carbaldehyde precursors.
- Fischer indole synthesis remains a cornerstone for assembling the tetrahydro-β-carboline core, with modifications enabling the introduction of methyl groups at desired sites.
- The patent method highlights the importance of hydrazone intermediates and controlled dehydrogenation to achieve the target tetrahydro-pyridoindole derivatives with high purity and yield.
- Optimization of reaction conditions, such as choice of base, ligand, temperature, and solvent, critically influences yield and selectivity in Pd-catalyzed syntheses.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Properties
The compound has been identified as a synthetic intermediate in the production of various antipsychotic medications, such as risperidone. Risperidone is known for its efficacy in treating schizophrenia and bipolar disorder by acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors . This mechanism highlights the importance of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole in developing drugs that target neurochemical pathways involved in mood regulation.
1.2 Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems suggests potential for developing treatments aimed at protecting neuronal health and function .
Pharmacological Applications
2.1 Dopamine Receptor Modulation
This compound has been studied for its role as a dopamine receptor modulator. Compounds with similar structures have shown promise in selectively targeting dopamine D3 receptors, which are implicated in various psychiatric disorders . This specificity may lead to reduced side effects compared to traditional antipsychotics.
2.2 Antidepressant Activity
In preclinical studies, certain derivatives of this compound have demonstrated antidepressant-like effects in animal models. This activity is thought to involve the modulation of serotonin and norepinephrine levels in the brain, indicating that this compound could be a candidate for further development in treating depression .
Synthesis and Formulation Studies
3.1 Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored in academic literature to enhance the efficiency of producing this compound for pharmaceutical applications .
3.2 Cosmetic Applications
Emerging research has suggested potential applications in cosmetic formulations due to its stability and skin compatibility. The compound's properties may enhance the effectiveness of topical formulations aimed at improving skin hydration and overall appearance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : Methyl groups at positions 2 and 4 in the target compound increase lipophilicity compared to analogs with single substitutions (e.g., 4-methyl derivative in ). This may influence membrane permeability and metabolic stability.
- Ring Fusion Differences: Pyrido[2,3-b]indole vs.
- Functional Group Modifications: The azepinone analog introduces a ketone, increasing polarity and reactivity compared to the fully hydrocarbon-based target compound.
Physicochemical Properties
- Solubility: The target compound’s dual methyl groups likely reduce aqueous solubility compared to polar analogs like the azepinone or amino-substituted derivative .
- Thermal Stability : Tetrahydro-pyrido systems generally exhibit higher stability than fully aromatic analogs due to reduced ring strain .
Inferred Bioactivity
- Mutagenicity Potential: Heterocyclic amines (e.g., IQ derivatives in ) are known carcinogens, but methylation at positions 2 and 4 may mitigate this by blocking metabolic activation sites .
Biological Activity
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-pyrido[2,3-b]indole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on various scientific studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2
- Molecular Weight : 186.25 g/mol
- CAS Number : Not specifically listed in the provided sources.
Antipsychotic Properties
Research indicates that compounds related to the pyrido[2,3-b]indole structure exhibit antipsychotic effects. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown high affinity for dopamine receptors (D2) and serotonin receptors (5-HT2), which are crucial targets in the treatment of schizophrenia and other psychotic disorders .
Inhibition of Enzymatic Activity
Studies have demonstrated that the compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition may contribute to its potential as an anticancer agent by disrupting cellular proliferation . The structure-activity relationship (SAR) studies suggest that modifications on the pyrido ring can enhance DHFR inhibition potency .
Neuroprotective Effects
The compound has been evaluated for neuroprotective activities. In vitro studies indicate that it may protect neuronal cells from oxidative stress and apoptosis. Such properties are beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antipsychotic Efficacy
A clinical trial investigated the efficacy of a related compound in patients with schizophrenia. Results showed significant improvements in psychotic symptoms compared to placebo groups. The study highlighted the importance of the pyrido structure in enhancing receptor binding affinity .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., breast and lung cancer) revealed that derivatives of this compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors.
- Enzyme Inhibition : Blocking DHFR activity leading to reduced folate levels essential for DNA synthesis.
- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in neuronal cells.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed amidation followed by cyclization, as demonstrated for structurally related pyridoindoles . Key parameters include:
- Catalyst selection (e.g., Pd(OAc)₂ with ligands like Xantphos).
- Solvent optimization (polar aprotic solvents like DMF at 80–100°C).
- Substituent compatibility: Methyl groups at positions 2 and 4 may require protective strategies to avoid side reactions. Post-synthetic methylation via reductive amination could also be explored .
Optimization should involve monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for indole/pyridine protons) and methyl group environments (δ 2.1–2.5 ppm for CH₃). Coupling patterns in the ¹H NMR can confirm hydrogenation of the pyridine ring (e.g., multiplet splitting in the 6,7,8,9-tetrahydro region) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak matching the calculated mass (C₁₃H₁₆N₂: 200.13 g/mol). Fragmentation patterns (e.g., loss of methyl groups) aid structural confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor binding : Screen for serotonin or dopamine receptor affinity due to the β-carboline-like core .
- Enzyme inhibition : Test against monoamine oxidase (MAO) using fluorometric assays, as methyl substituents may enhance lipophilicity and binding .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans’ oxazolidinones) during cyclization steps to control stereocenters .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP with Ru or Rh catalysts) for hydrogenation of the pyridine ring .
- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) can separate enantiomers .
Q. What computational methods are recommended for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target <3 for blood-brain barrier penetration) and CYP450 inhibition .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., methyl groups prone to oxidation) .
- Molecular docking : Simulate binding to MAO-B or 5-HT₂A receptors using AutoDock Vina, referencing crystallographic data from PDB entries (e.g., 2BXR for MAO-B) .
Q. How should conflicting data on compound stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, analyzing degradation products via LC-MS. Stability issues in acidic conditions (pH <3) may indicate protonation-induced ring-opening .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C in amber vials with desiccants) .
Q. What strategies mitigate discrepancies in biological activity data across different cell lines?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways affected by the compound .
- Metabolite profiling : Compare intracellular metabolite levels (via LC-MS) to rule out differential metabolism as a cause .
Data Analysis and Contradiction Resolution
Q. How to address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproduce conditions : Verify catalyst purity, solvent dryness, and inert atmosphere (N₂/Ar). Trace oxygen or moisture can deactivate Pd catalysts .
- Byproduct analysis : Use GC-MS to identify impurities (e.g., demethylated derivatives) and adjust stoichiometry or reaction time accordingly.
Q. What experimental and computational approaches validate hypothesized binding modes with biological targets?
- Methodological Answer :
- Mutagenesis studies : Introduce point mutations in receptor binding pockets (e.g., MAO-B F343A) and compare IC₅₀ values .
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability (e.g., RMSD <2 Å) and hydrogen bond occupancy .
Stability and Storage
Q. What are the best practices for long-term storage to prevent degradation?
- Methodological Answer :
- Store at -20°C under argon in sealed, light-resistant vials.
- Lyophilization with cryoprotectants (e.g., trehalose) enhances stability for aqueous solutions .
- Monitor purity biannually via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
